molecular formula C13H9ClN2OS B13953374 (6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1173927-13-3

(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13953374
CAS No.: 1173927-13-3
M. Wt: 276.74 g/mol
InChI Key: UPTRIQSXJZGJTG-JXMROGBWSA-N
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Description

(E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a thiazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the condensation of 4-chlorobenzaldehyde with 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiazolopyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share a similar aromatic structure with chlorine substituents.

    Thiazolopyrimidines: Compounds with a similar core structure but different substituents.

Uniqueness

(E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of a thiazolopyrimidine core with a chlorobenzylidene substituent, which imparts distinct chemical and biological properties.

Properties

CAS No.

1173927-13-3

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74 g/mol

IUPAC Name

(6E)-6-[(4-chlorophenyl)methylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C13H9ClN2OS/c14-11-3-1-9(2-4-11)7-10-8-15-13-16(12(10)17)5-6-18-13/h1-7H,8H2/b10-7+

InChI Key

UPTRIQSXJZGJTG-JXMROGBWSA-N

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)N3C=CSC3=N1

Canonical SMILES

C1C(=CC2=CC=C(C=C2)Cl)C(=O)N3C=CSC3=N1

Origin of Product

United States

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